molecular formula C7H14ClNO4 B2812695 4-Aminoheptanedioic acid hydrochloride CAS No. 1909319-97-6

4-Aminoheptanedioic acid hydrochloride

Cat. No.: B2812695
CAS No.: 1909319-97-6
M. Wt: 211.64
InChI Key: JWQBFRWDIHLWMV-UHFFFAOYSA-N
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Description

4-Aminoheptanedioic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO4 and a molecular weight of 211.64 g/mol . It is a derivative of heptanedioic acid, featuring an amino group at the fourth position and a hydrochloride salt form. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoheptanedioic acid hydrochloride typically involves the reaction of heptanedioic acid with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective introduction of the amino group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Aminoheptanedioic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminoheptanedioic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminoheptanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The carboxylic acid groups can participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminoheptanedioic acid hydrochloride is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

4-aminoheptanedioic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c8-5(1-3-6(9)10)2-4-7(11)12;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQBFRWDIHLWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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